(2S,3R)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-4-ethyl-3-(1-methylimidazol-2-yl)-5-oxomorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-14-7(15)6-18-9(11(16)17)8(14)10-12-4-5-13(10)2/h4-5,8-9H,3,6H2,1-2H3,(H,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQVMCOWFKTCHB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)O)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- Molecular Formula : C11H15N2O3
- Molecular Weight : 229.291 g/mol
- IUPAC Name : (2S,3R)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid
- SMILES Notation : CC@H[C@H]1CC(=O)N(C1=O)C2=CN(C=C2)C=C(C)C(=O)O
The compound exhibits various biological activities attributed to its structural features, particularly the morpholine and imidazole moieties. These functional groups are known to interact with biological targets such as enzymes and receptors, leading to diverse pharmacological effects.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that derivatives of morpholine compounds have shown significant antimicrobial properties. The imidazole ring enhances this activity by increasing the lipophilicity of the compound, allowing better membrane penetration.
- Antitumor Activity : Some studies suggest that morpholine-containing compounds can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells via mitochondrial pathways.
- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of similar compounds, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various morpholine derivatives, including those similar to this compound. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| (2S,3R)-4-ethyl... | 8 | 16 |
Study 2: Antitumor Activity
In a preclinical trial reported in Cancer Research, researchers investigated the antitumor properties of morpholine derivatives in human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells through caspase activation.
Study 3: Anti-inflammatory Properties
A recent investigation published in Pharmacology Reports assessed the anti-inflammatory effects of related compounds in animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and joint swelling when treated with morpholine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of (2S,3R)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid as an anticancer agent. The compound's structural features allow it to interact with specific biological targets involved in tumor growth and proliferation. For instance, molecular docking studies have shown that derivatives of this compound can bind effectively to proteins associated with cancer cell survival pathways, leading to induced apoptosis in cancer cells .
Antidiabetic Effects
In addition to its anticancer properties, this compound has been investigated for its antidiabetic effects. Research indicates that it may help regulate blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in muscle tissues. In vivo studies using diabetic models have demonstrated significant reductions in blood sugar levels following treatment with this compound .
Drug Development
Due to its promising biological activities, this compound is a candidate for further development into pharmaceutical agents targeting cancer and diabetes. Its ability to modulate key biochemical pathways makes it a valuable lead compound for designing more effective therapeutics.
Combination Therapies
Research suggests that this compound could be used in combination with other drugs to enhance therapeutic efficacy. For example, combining it with established anticancer drugs may improve treatment outcomes by overcoming resistance mechanisms commonly seen in cancer therapies .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (2S,3R)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid?
The synthesis typically involves stereoselective cyclization and functionalization of imidazole-containing intermediates. For example, analogous morpholine derivatives are synthesized via catalytic asymmetric reactions using chiral catalysts (e.g., Ce(IV)-pyridyl-bis(oxazoline) complexes) under controlled temperatures (0°C) to ensure stereochemical fidelity . Key steps include:
- Reagent selection : Use of (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one as a precursor for imidazole ring incorporation.
- Purification : Fast column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound (>95% purity) .
Advanced: How are stereochemical challenges addressed during the synthesis of this compound?
Stereochemical control is critical due to the (2S,3R) configuration. Methods include:
- Chiral catalysts : Asymmetric catalysis (e.g., Ce(IV)-based systems) to induce enantioselectivity during cycloaddition or cyclization steps .
- Resolution techniques : Use of diastereomeric crystallization or chiral HPLC (e.g., employing a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide, pH 5.5) to separate epimers, as co-elution of stereoisomers can occur .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to assign stereochemistry and verify imidazole/morpholine ring substitution patterns. For example, the imidazole C-H proton typically resonates at δ 7.0–7.5 ppm .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₂H₁₇N₃O₄ requires m/z 279.1178) .
- X-ray crystallography : Single-crystal analysis using SHELX software for absolute configuration determination. Data collection at 90 K improves resolution .
Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?
Discrepancies may arise from:
- Impurities : Trace solvents or unreacted intermediates (e.g., uncyclized morpholine precursors). Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate pure fractions .
- Dynamic stereochemistry : Temperature-dependent epimerization observed in solution. Low-temperature NMR (e.g., 233 K) can "freeze" conformational changes for accurate assignment .
Basic: What strategies optimize reaction yields in multi-step syntheses of this compound?
- Catalyst loading : Optimize Ce(IV)-pyridyl-bis(oxazoline) catalyst concentration (typically 5–10 mol%) to balance cost and efficiency .
- Reaction monitoring : TLC or inline IR spectroscopy to track imidazole ring formation and minimize side reactions (e.g., over-oxidation) .
Advanced: How is computational modeling applied to predict the compound’s reactivity or binding properties?
- DFT calculations : To model transition states during stereoselective steps (e.g., cycloadditions) and predict enantiomeric excess .
- Docking studies : For biological applications, molecular docking with imidazole-targeted enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina .
Basic: What stability considerations are critical for handling and storing this compound?
- Hydrolytic sensitivity : The morpholine-5-one ring is prone to hydrolysis. Store under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile .
- Light sensitivity : Protect from UV exposure to prevent imidazole ring degradation .
Advanced: How are impurities profiled and quantified in this compound?
- LC-MS/MS : Hyphenated techniques to detect trace impurities (e.g., ethyl ester byproducts from incomplete hydrolysis) .
- EP/BP pharmacopeial standards : Follow guidelines for unidentified impurities (<0.15% per ICH Q3A) using validated methods .
Basic: What biological relevance does the imidazole moiety confer to this compound?
The 1-methyl-1H-imidazol-2-yl group enhances:
- Metal coordination : Potential interactions with heme-containing enzymes (e.g., nitric oxide synthase) .
- Solubility : Imidazole’s amphiphilic nature improves aqueous solubility at physiological pH .
Advanced: How is X-ray crystallography data processed to resolve ambiguous electron density in the morpholine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
